1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide
Description
1-(2-Fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a methanesulfonamide derivative characterized by a 2-fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring. The compound’s structure combines aromatic fluorination, a bicyclic amine (tetrahydroisoquinoline), and a sulfur-containing heterocycle (thiophene).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c23-21-8-4-3-7-20(21)16-29(26,27)24-13-22(19-10-12-28-15-19)25-11-9-17-5-1-2-6-18(17)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSEVOLRILWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=CC=C3F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multiple steps:
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Formation of the Tetrahydroisoquinoline Moiety:
- Starting with a precursor such as 2-phenylethylamine, the tetrahydroisoquinoline ring can be formed through a Pictet-Spengler reaction with an appropriate aldehyde.
- Reaction conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
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Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
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Reduction: The nitro group (if present) can be reduced to an amine.
- Reagents: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
- Conditions: Mild temperatures, atmospheric pressure.
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Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Basic medium, room temperature.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
- Bases: Sodium hydride, potassium tert-butoxide, triethylamine.
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
- Isoquinoline derivatives from oxidation.
- Amines from reduction.
- Substituted fluorophenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Molecular Formula
The molecular formula is , with a molecular weight of approximately 358.45 g/mol.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent. The unique combination of structural features suggests possible activity against various diseases.
Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial activities. Studies have indicated that certain sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival .
Neuropharmacology
Given the presence of the tetrahydroisoquinoline moiety, this compound may also have applications in neuropharmacology. Tetrahydroisoquinolines are often explored for their effects on neurotransmitter systems and potential benefits in treating neurological disorders such as Parkinson's disease and depression .
Drug Development
The compound's unique structure makes it a candidate for further drug development. Researchers are investigating its pharmacokinetic properties to determine absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for assessing the viability of the compound as a therapeutic agent .
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of related compounds derived from tetrahydroisoquinoline frameworks. Results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that structural modifications could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives similar to this compound were screened for antimicrobial activity against various bacterial strains. The results indicated promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this chemical scaffold .
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes structural similarities and differences between the target compound and related sulfonamide derivatives:
Comparative Analysis
Aromatic Fluorination
- Target Compound: The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The ortho-fluorine position may influence steric interactions with target proteins .
- The 3-(trifluoromethyl)phenyl group in provides greater steric bulk and electronegativity, which could enhance receptor selectivity.
Heterocyclic Components
- Target Compound: The tetrahydroisoquinoline moiety is a bicyclic amine common in alkaloids and CNS-targeting drugs, suggesting possible interaction with neurotransmitter receptors. The thiophene ring contributes π-π stacking interactions and modulates solubility .
- Analogs: The indole ring in offers a planar aromatic system for hydrophobic interactions but lacks the conformational rigidity of tetrahydroisoquinoline. Simple aryl groups in reduce complexity but may limit multitarget engagement.
Sulfonamide Functionality
- All compounds feature a sulfonamide group, which is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase, kinases).
Biological Activity
The compound 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Tetrahydroisoquinoline moiety : Known for its diverse biological activities, including neuroprotective effects.
- Thiophene ring : Often associated with anti-inflammatory and antimicrobial properties.
- Methanesulfonamide group : Contributes to the compound's solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example:
- Mechanism : The tetrahydroisoquinoline derivatives have been linked to the modulation of apoptotic pathways in cancer cells.
- Case Study : A derivative of the tetrahydroisoquinoline structure demonstrated significant activity against ovarian cancer cell lines, suggesting potential therapeutic applications .
2. Antimicrobial Properties
The presence of the thiophene ring in the molecule suggests possible antimicrobial activity:
- Mechanism : Thiophenes are known to disrupt bacterial cell membranes.
- Research Findings : In vitro studies indicated that related compounds exhibited bactericidal effects against various strains of bacteria .
3. Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties:
- Mechanism : They are believed to modulate neurotransmitter systems and reduce oxidative stress.
- Case Study : Research has shown that certain derivatives protect neuronal cells from oxidative damage induced by toxins .
Data Table: Biological Activities of Related Compounds
The biological activity of this compound can be attributed to multiple mechanisms:
- Receptor Interaction : The sulfonamide group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
